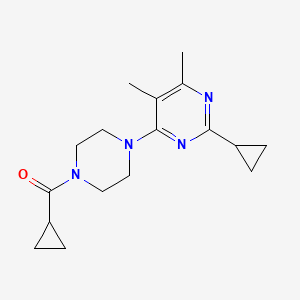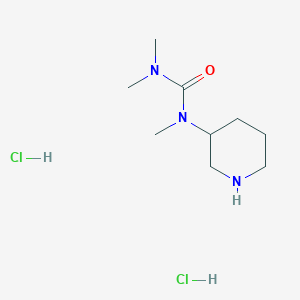![molecular formula C16H22N6 B6456881 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-63-7](/img/structure/B6456881.png)
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a basic structure in many important biomolecules like the nucleic acids DNA and RNA . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The compound you mentioned seems to be a complex molecule that includes both these structures.
Molecular Structure Analysis
The molecular structure would be based on the pyrimidine and piperazine structures, with additional methyl groups and the complex side chain attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of such a compound would depend on the specific functional groups present. Pyrimidines can participate in a variety of reactions, and piperazines are often used in the formation of amides and other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Applications De Recherche Scientifique
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been used in a variety of scientific research experiments. It has been used to study gene expression, cell signaling, and drug metabolism. In gene expression experiments, this compound has been used to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression. In cell signaling experiments, this compound has been used to interfere with the activity of certain receptor proteins, which are involved in the transmission of signals between cells. In drug metabolism experiments, this compound has been used to study the metabolism of certain drugs, such as antifungal agents.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed to interfere with the activity of certain transcription factors, receptor proteins, and enzymes involved in drug metabolism. Specifically, this compound is thought to bind to these proteins and interfere with their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the activity of certain transcription factors and receptor proteins, as well as to interfere with the metabolism of certain drugs. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments. It is a synthetic compound, so it can be easily synthesized and is not subject to the same regulatory restrictions as natural compounds. In addition, this compound is relatively stable and has a long shelf life. However, this compound also has some limitations. It is not as potent as some other compounds, so it may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several potential future directions for the use of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. One potential direction is to use this compound to study the effects of various drugs on gene expression and cell signaling. Another potential direction is to use this compound to study the effects of various environmental factors on gene expression and cell signaling. In addition, this compound could be used to study the mechanisms of drug metabolism and the effects of drugs on the human body. Finally, this compound could be used as a potential therapeutic agent in the treatment of various diseases, such as cancer and inflammation.
Méthodes De Synthèse
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can be synthesized via a number of methods, including the condensation of 4-methylpyrimidine-2-carboxylic acid with 1-piperazine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then reacted with trimethylsulfonium iodide in the presence of a base, such as sodium hydroxide, to form this compound.
Propriétés
IUPAC Name |
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-5-6-17-16(18-11)22-9-7-21(8-10-22)15-12(2)13(3)19-14(4)20-15/h5-6H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQXZXSRFNSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)

![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)

![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)
![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)
![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456845.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456872.png)

![2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456891.png)
